2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid
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Overview
Description
YM-75466 is a small molecule drug known for its role as a factor Xa inhibitor. It has been studied for its potential use in treating thrombosis due to its anticoagulant and antithrombotic properties . YM-75466 is recognized for its ability to decrease thrombin-antithrombin complex levels in plasma without significantly prolonging coagulation time .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of YM-75466 involves several key steps:
Mitsunobu Coupling: N-Boc-4-piperidinol is coupled with p-nitrophenol to form a nitrophenyl ether.
Catalytic Hydrogenation: The nitrophenyl ether is hydrogenated to produce an intermediate aniline.
Oxidation: 7-Formyl-2-naphthalenecarbonitrile is prepared by oxidizing bromomethyl naphthalene using trimethylamine N-oxide or dimethylsulfoxide in the presence of silver tetrafluoroborate.
Reductive Alkylation: The intermediate aniline is alkylated with the aldehyde to form a secondary amine.
Acylation: The secondary amine is acylated with ethyl 2-(chlorosulfonyl)acetate to produce a sulfonamide.
Pinner Reaction: The sulfonamide undergoes a Pinner reaction with ethanolic hydrochloric acid, followed by treatment with ammonium acetate to form the required amidine.
Condensation: The deprotected piperidine moiety is condensed with ethyl acetimidate to yield the bis-amidine compound.
Hydrolysis: The ethyl ester group is hydrolyzed under acidic conditions to produce the target carboxylic acid.
Industrial Production Methods: The industrial production of YM-75466 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves using high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: YM-75466 primarily undergoes:
Oxidation: Involves the conversion of bromomethyl naphthalene to 7-formyl-2-naphthalenecarbonitrile.
Reduction: Catalytic hydrogenation of nitrophenyl ether to aniline.
Substitution: Acylation and Pinner reactions to form sulfonamide and amidine derivatives.
Common Reagents and Conditions:
Oxidation: Trimethylamine N-oxide, dimethylsulfoxide, silver tetrafluoroborate.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Ethyl 2-(chlorosulfonyl)acetate, ethanolic hydrochloric acid, ammonium acetate.
Major Products:
Sulfonamide: Formed during the acylation step.
Amidine: Produced through the Pinner reaction and subsequent condensation.
Scientific Research Applications
YM-75466 has been extensively studied for its applications in:
Chemistry: As a tool compound for studying factor Xa inhibition.
Biology: Investigating the role of factor Xa in coagulation pathways.
Medicine: Potential therapeutic agent for preventing and treating thrombosis.
Mechanism of Action
YM-75466 exerts its effects by specifically inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting factor Xa, YM-75466 prevents the formation of thrombin, thereby reducing the formation of blood clots . This inhibition is achieved through binding to the active site of factor Xa, blocking its interaction with substrates.
Comparison with Similar Compounds
Warfarin: Another anticoagulant that inhibits vitamin K epoxide reductase.
Rivaroxaban: A direct factor Xa inhibitor similar to YM-75466.
Apixaban: Another direct factor Xa inhibitor used for preventing blood clots.
Comparison:
YM-75466 vs. Warfarin: YM-75466 has a rapid onset of action, a wider therapeutic range, and fewer interactions with other drugs compared to warfarin.
YM-75466 vs. Rivaroxaban and Apixaban: YM-75466 shares a similar mechanism of action with these compounds but may differ in pharmacokinetics and specific binding affinities.
YM-75466 stands out due to its unique synthetic route and specific inhibition of factor Xa without significantly affecting coagulation time, making it a promising candidate for further development as an anticoagulant .
Properties
CAS No. |
209187-02-0 |
---|---|
Molecular Formula |
C28H35N5O8S2 |
Molecular Weight |
633.7 g/mol |
IUPAC Name |
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid |
InChI |
InChI=1S/C27H31N5O5S.CH4O3S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19;1-5(2,3)4/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34);1H3,(H,2,3,4) |
InChI Key |
YRIFGKTUAWTSFP-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YM-75466; YM 75466; YM75466; YM-75466 Free; YM-466; YM 466; YM466; YM-60828; YM 60828; YM60828 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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